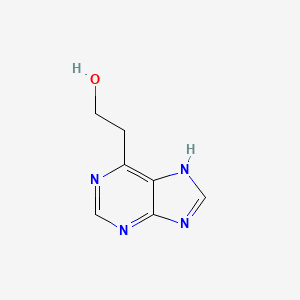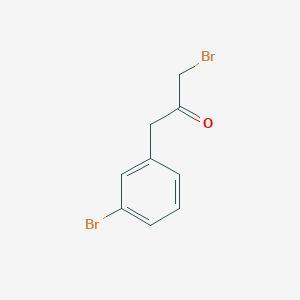
(Azidomethyl)cyclopropane
概要
説明
(Azidomethyl)cyclopropane is an organic compound characterized by the presence of an azide group (-N₃) attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Azidomethyl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.
化学反応の分析
Types of Reactions
(Azidomethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized cyclopropane derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN₃):
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent used in the synthesis.
Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azide group to an amine.
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions.
Aminomethylcyclopropane: Formed through the reduction of the azide group.
科学的研究の応用
(Azidomethyl)cyclopropane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and energetic materials.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
作用機序
The mechanism of action of (Azidomethyl)cyclopropane is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of compounds that interact with enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
(Azidomethyl)cyclopropane-1,1-dicarboxylic acid: A derivative with two carboxylic acid groups, used in coordination chemistry.
3-(Azidomethyl)heptane: An aliphatic azide with a longer carbon chain.
Uniqueness
This compound is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to other azides. The combination of the cyclopropane ring and the azide group makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of functionalized compounds.
特性
IUPAC Name |
azidomethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMTEIMBREFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying (azidomethyl)cyclopropane in the context of palladium complexes?
A1: this compound, specifically its derivative 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid (azmcpda), is of interest as a ligand in palladium complexes due to the potential biological activities of such complexes []. Palladium complexes have shown promise in various areas, including antitumor, antiviral, and antimicrobial applications []. By studying how azmcpda coordinates with palladium, researchers aim to gain a deeper understanding of the properties and potential applications of these complexes.
Q2: How was the structure of the synthesized palladium-(azidomethyl)cyclopropane complex confirmed?
A2: Researchers confirmed the structure of the synthesized complex, identified as Na[Pd(dien)(azmcpda)].H2O, using a combination of spectroscopic techniques and elemental analysis []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provided information about the bonding and arrangement of atoms within the complex. These spectral data, along with elemental analysis results, confirmed the successful coordination of the azmcpda ligand to the palladium ion through the carboxylate oxygen atoms [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


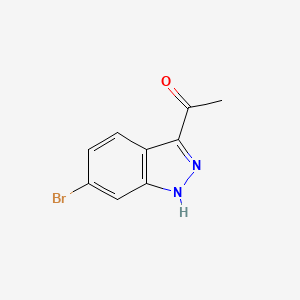

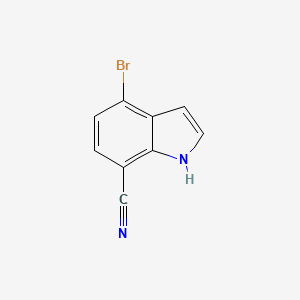
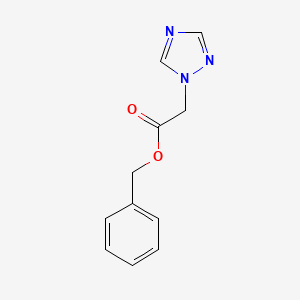
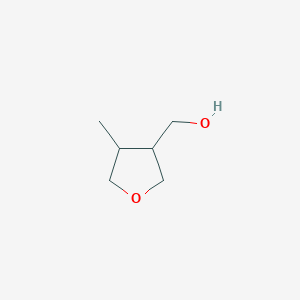
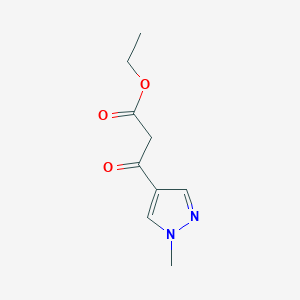
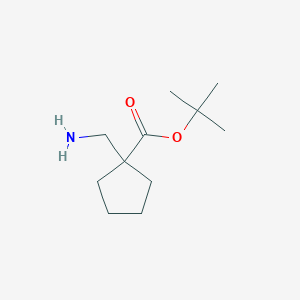

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)

